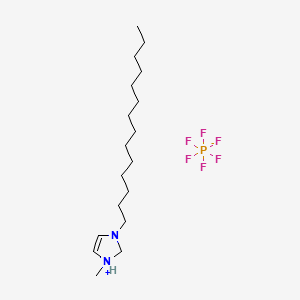
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluorophosphate is an anion with the chemical formula [PF6]−. It is an octahedral species that imparts no color to its salts. This anion is isoelectronic with sulfur hexafluoride (SF6), the hexafluorosilicate dianion ([SiF6]2−), and hexafluoroantimonate ([SbF6]−). In this anion, phosphorus has a valence of 5. Hexafluorophosphate is classified as a non-coordinating anion due to its poor nucleophilicity .
Preparation Methods
Hexafluorophosphate salts can be prepared by the reaction of phosphorus pentachloride and alkali or ammonium halide in a solution of hydrofluoric acid: [ \text{PCl}_5 + \text{MCl} + 6 \text{HF} \rightarrow \text{M[PF}_6\text{]} + 6 \text{HCl} ] Hexafluorophosphoric acid can be prepared by the direct reaction of hydrogen fluoride with phosphorus pentafluoride: [ \text{PF}_5 + \text{HF} \rightarrow \text{H[PF}_6\text{]} ] These reactions require specialized equipment to safely handle the hazards associated with hydrofluoric acid and hydrogen fluoride .
Chemical Reactions Analysis
Hexafluorophosphate undergoes several types of reactions, including hydrolysis and decomposition. Hydrolysis is extremely slow under basic conditions, and acid-catalyzed hydrolysis to the phosphate ion is also slow. hexafluorophosphate is prone to decomposition with the release of hydrogen fluoride in ionic liquids . The anion bears a partial (delocalized) negative charge on the fluoride centers, making it a common counteranion for cationic metal complexes .
Scientific Research Applications
Hexafluorophosphate is widely used in various scientific research applications:
Mechanism of Action
Hexafluorophosphate exerts its effects primarily through its role as a non-coordinating anion. It stabilizes cationic species in various chemical reactions and processes.
Comparison with Similar Compounds
Hexafluorophosphate is often compared with other non-coordinating anions such as tetrafluoroborate ([BF4]−) and perchlorate (ClO4−). Among these, hexafluorophosphate has the least coordinating tendency . Similar compounds include:
Tetrafluoroborate ([BF4]−): Another non-coordinating anion used in similar applications.
Perchlorate (ClO4−): Known for its strong oxidizing properties.
Hexafluorosilicate ([SiF6]2−): Isoelectronic with hexafluorophosphate and used in various industrial applications.
Hexafluoroantimonate ([SbF6]−): Also isoelectronic with hexafluorophosphate and used in specialized chemical processes.
Properties
Molecular Formula |
C18H37F6N2P |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C18H36N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;1-7(2,3,4,5)6/h16-17H,3-15,18H2,1-2H3;/q;-1/p+1 |
InChI Key |
MPDPCJGQPCQPLK-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















